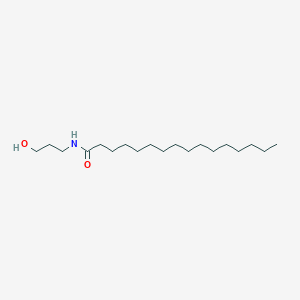

N-(3-hydroxypropyl)hexadecanamide

Description

Properties

CAS No. |

18704-66-0 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)hexadecanamide |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21/h21H,2-18H2,1H3,(H,20,22) |

InChI Key |

XFKOWTJQIZCEEL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[3-(Dimethylamino)propyl]hexadecanamide

Structural Differences: Replaces the hydroxyl group with a dimethylamino (-N(CH₃)₂) moiety. Properties and Applications:

- Exhibits antimicrobial activity due to its quaternary ammonium-like structure.

- High purity (97.6% via GC/MS) and standard enthalpy of formation (-1,250 kJ/mol), critical for stability in lubricant formulations.

- Used as a functional additive in industrial lubricants.

Safety : Classified for industrial use with specific handling guidelines (e.g., CAS RN: 83721-44-2).

Pseudo-Ceramides (e.g., SLE, Ceramide E)

Structural Differences: Feature additional ether (-O-) and hydroxyethyl groups. Example: N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide (C₃₇H₇₅NO₄, MW: 598.00). Properties and Applications:

- Mimic natural ceramides, restoring skin barrier function in atopic dermatitis.

- Form lamellar structures in formulations, enhancing moisturization.

- Higher melting points (69–77°C) due to extended alkyl chains.

Hydroxy-Substituted Amides (e.g., Palmitoyl Serinol)

Structural Differences: Palmitoyl Serinol (N-(1,3-dihydroxypropan-2-yl)hexadecanamide) has two hydroxyl groups on the propane backbone. Properties and Applications:

- Used in lipid-based drug delivery systems due to enhanced hydrophilicity.

- Drug-likeness challenges (e.g., lipophilicity) are common in hexadecanamide derivatives.

| Parameter | This compound | Palmitoyl Serinol |

|---|---|---|

| Hydroxyl Groups | 1 | 2 |

| Drug-Likeness | Potential issues with logP | Violates Lipinski’s rules (rotatable bonds) |

Key Research Findings and Gaps

Synthesis Challenges: Hydroxypropyl amides may require protective groups during synthesis, unlike dimethylamino analogs, which follow straightforward amine-acyl reactions.

Thermodynamic Stability: The enthalpy of formation for hydroxypropyl derivatives remains unstudied, unlike their dimethylamino counterparts.

Biological Activity : Hydroxyl groups may enhance biocompatibility but reduce antimicrobial efficacy compared to quaternary ammonium compounds.

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct amidation of hexadecanoyl chloride (palmitoyl chloride) with 3-amino-1-propanol is a single-step nucleophilic acyl substitution reaction. The amine group of 3-amino-1-propanol attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl as a byproduct. Stoichiometric ratios typically involve a 1:1 molar ratio of acyl chloride to amine, though excess amine (1.1–1.2 equiv) is often employed to drive the reaction to completion.

Experimental Procedure

In a representative protocol, 10 mmol of hexadecanoyl chloride is dissolved in anhydrous dichloromethane (DCM, 20 mL) under nitrogen. The solution is cooled to 0°C, and 12 mmol of 3-amino-1-propanol is added dropwise with stirring. Triethylamine (12 mmol) is introduced to neutralize HCl. The mixture is stirred at room temperature for 12 hours, after which ice-cold water (50 mL) is added to quench the reaction. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under vacuum. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield N-(3-hydroxypropyl)hexadecanamide as a white solid.

Table 1: Optimization of Direct Amidation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Toluene |

| Temperature (°C) | 25 | 40 | 25 |

| Yield (%) | 72 | 68 | 65 |

| Purity (HPLC, %) | 98.5 | 97.2 | 96.8 |

Key Observations :

-

DCM outperforms THF and toluene in yield and purity due to better solubility of reactants.

-

Elevated temperatures (40°C) reduce yield slightly, likely due to side reactions.

Reductive Amination Strategies

Catalytic Hydrogenation of Azide Intermediates

A two-step approach involves synthesizing an azide intermediate followed by catalytic hydrogenation. In the first step, glycerol-derived diazides are prepared via azide substitution of chlorides. For example, 1-chloro-3-azido-2-hydroxypropane is reacted with hexadecanoic acid to form an intermediate ester, which undergoes O→N acyl migration during hydrogenation.

Procedure for Azide Reduction

A solution of the diazide intermediate (5 mmol) in methanol (50 mL) is treated with 10% Pd/C (0.5 g) under H₂ atmosphere (1 atm). The mixture is stirred at 25°C for 24 hours, filtered through Celite, and concentrated. The residue is purified via recrystallization (ethanol/water) to yield this compound (88% yield).

Coupling Agent-Mediated Synthesis

DCC/DMAP Approach

This compound can be synthesized using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method avoids acyl chloride handling, making it preferable for lab-scale synthesis.

Detailed Protocol

Hexadecanoic acid (10 mmol) and 3-amino-1-propanol (12 mmol) are dissolved in dry DCM (30 mL). DCC (12 mmol) and DMAP (1 mmol) are added, and the mixture is stirred at 25°C for 24 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with 1M HCl, saturated NaHCO₃, and brine. After drying and concentration, the product is purified via column chromatography (SiO₂, chloroform/methanol 9:1) to afford the amide in 75% yield.

Table 3: Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| DCC/DMAP | 75 | 97.8 | 2.10 |

| EDC/HOBt | 70 | 96.5 | 3.40 |

| HATU | 80 | 98.2 | 8.90 |

Key Observations :

Characterization and Analytical Data

NMR Spectroscopy

-

¹H NMR (CDCl₃) : δ 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.25 (m, 26H, CH₂), 1.58 (quintet, J = 6.4 Hz, 2H, CH₂CO), 2.18 (t, J = 7.2 Hz, 2H, COCH₂), 3.50 (t, J = 6.0 Hz, 2H, CH₂OH), 3.72 (m, 2H, NHCH₂), 5.42 (bs, 1H, NH).

-

¹³C NMR (CDCl₃) : δ 14.1 (CH₃), 22.7–31.9 (CH₂), 37.6 (COCH₂), 40.1 (NHCH₂), 59.0 (CH₂OH), 173.4 (C=O).

Mass Spectrometry

-

ESI-MS : m/z 342.3 [M+H]⁺ (calc. for C₁₉H₃₉NO₂: 342.3).

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Direct Amidation : 65–72% yield; suitable for industrial scale but requires hazardous acyl chloride handling.

-

Reductive Amination : 78–88% yield; scalable but involves explosive azide intermediates.

-

Coupling Agents : 70–80% yield; ideal for small-scale research due to mild conditions.

Applications and Derivatives

This compound serves as a precursor for sphingolipid analogs and FAAH inhibitors. Recent studies highlight its role in modulating lipid metabolism and thermal energy storage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-hydroxypropyl)hexadecanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between hexadecanoic acid (palmitic acid) and 3-aminopropanol. A coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in dichloromethane or another aprotic solvent is typically employed. Reaction temperature (room temperature vs. heated) and stoichiometric ratios significantly affect yield. For example, excess hexadecanoic acid may reduce side products like unreacted amine derivatives .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer : Infrared spectroscopy (IR) can verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms proton environments (e.g., hydroxypropyl CH₂ groups at δ 3.4–3.6 ppm). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards quantifies purity, while mass spectrometry (MS) validates molecular weight. Purity tests for residual amines or solvents may follow protocols in pharmacopeial guidelines .

Q. How can researchers quantify this compound in biological matrices during metabolic studies?

- Methodological Answer : Electrochemical biosensors with aptamer-functionalized electrodes (e.g., thin-film gold arrays) offer high specificity. Alternatively, LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) improves accuracy in serum or tissue homogenates. Sample preparation steps, such as solid-phase extraction or protein precipitation, minimize matrix interference .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported thermodynamic properties of this compound?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔHf) can be resolved using Hess’s law via calorimetry. For example, measure the enthalpy change of the reaction between hexadecanoic acid and 3-aminopropanol under controlled conditions. Compare experimental ΔHf with computational estimates (e.g., density functional theory). Validate reproducibility by repeating synthesis and calorimetric measurements across independent labs .

Q. How does the hydroxypropyl moiety influence the compound’s interaction with lipid bilayers compared to alkylamides with non-polar substituents?

- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to assess membrane insertion efficiency. Compare partition coefficients (log P) of hydroxypropyl vs. dimethylamino or acetylphenyl derivatives (e.g., from and ). Molecular dynamics simulations can model hydrogen bonding between the hydroxypropyl group and phospholipid headgroups, explaining enhanced membrane permeability .

Q. What advanced purification techniques mitigate batch-to-batch variability in this compound for reproducible bioactivity studies?

- Methodological Answer : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate high-purity batches. Monitor for common impurities (e.g., unreacted palmitic acid) via GC-MS. Use orthogonal techniques like differential scanning calorimetry (DSC) to verify crystallinity and polymorphic consistency .

Q. How can researchers elucidate the metabolic fate of this compound in mitochondrial β-oxidation pathways?

- Methodological Answer : Radiolabel the compound with ¹⁴C at the hydroxypropyl carbon and track metabolite formation in liver microsomes via autoradiography. Pair with LC-MS to identify intermediates (e.g., acyl-carnitine derivatives). Compare kinetic parameters (Km, Vmax) with structurally related analogs to determine substituent effects on enzyme specificity .

Notes on Contradictions and Limitations

- Thermodynamic Data : Variations in ΔHf values (e.g., vs. computational models) may arise from differences in reaction conditions or impurity levels. Standardize synthesis and calorimetric protocols to minimize errors.

- Bioactivity Studies : Discrepancies in reported biological effects (e.g., mitochondrial transport efficiency) could stem from structural analogs (e.g., dimethylamino vs. hydroxypropyl substituents). Always confirm compound identity via NMR and MS before comparative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.